molecular formula C13H15NO B14223175 3-Pentanone, 1-(1H-indol-3-yl)- CAS No. 582319-75-3

3-Pentanone, 1-(1H-indol-3-yl)-

Cat. No.: B14223175
CAS No.: 582319-75-3
M. Wt: 201.26 g/mol
InChI Key: NCUGUDNXAKJLLP-UHFFFAOYSA-N
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Description

3-Pentanone, 1-(1H-indol-3-yl)- is a compound that features both a ketone and an indole moiety Indole derivatives are significant in various fields due to their biological activities and presence in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-(1H-indol-3-yl)- typically involves the reaction of indole derivatives with ketones under specific conditions. One common method is the condensation reaction of indole with a ketone in the presence of an acid catalyst. For example, the reaction of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid can yield indole derivatives . Another method involves the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-(1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to secondary alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Pentanone, 1-(1H-indol-3-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-(1H-indol-3-yl)- involves its interaction with various molecular targets. Indole derivatives can bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit cyclooxygenase enzymes, reducing inflammation . The exact mechanism depends on the specific biological activity being targeted.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness

3-Pentanone, 1-(1H-indol-3-yl)- is unique due to its combination of a ketone and an indole moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.

Properties

CAS No.

582319-75-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(1H-indol-3-yl)pentan-3-one

InChI

InChI=1S/C13H15NO/c1-2-11(15)8-7-10-9-14-13-6-4-3-5-12(10)13/h3-6,9,14H,2,7-8H2,1H3

InChI Key

NCUGUDNXAKJLLP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

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